molecular formula C9H11NO3S B2494406 Ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate CAS No. 959049-65-1

Ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate

Cat. No. B2494406
CAS RN: 959049-65-1
M. Wt: 213.25
InChI Key: KERQHWRTSHHBIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate and related compounds involves complex reactions yielding significant intermediates for further chemical studies. For example, the synthesis and crystal structure determination of a closely related compound, (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, highlight the intricate steps involved in producing such molecules (Lee et al., 2009).

Molecular Structure Analysis

The molecular structure of ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate derivatives often features interesting conformations and bonding patterns, such as intermolecular hydrogen bonding and π-π stacking. These structural characteristics are crucial for understanding the compound's reactivity and interaction with biological targets (Lee et al., 2009).

Chemical Reactions and Properties

Ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate participates in various chemical reactions, leading to a diverse range of products with potential pharmacological activities. Microwave-assisted synthesis methods have been developed to produce derivatives exhibiting anti-inflammatory, analgesic, and antioxidant activities, demonstrating the compound's versatile reactivity and application in medicinal chemistry (Attimarad et al., 2017).

Scientific Research Applications

Microwave Assisted Synthesis and Pharmacological Activities

  • A study conducted by Attimarad, Khedr, and Aldhubiab (2017) explored the synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and their pharmacological properties. These compounds exhibited significant anti-inflammatory and analgesic activities, comparable to indomethacin and aspirin. Additionally, they showed antioxidant activity similar to ascorbic acid, making them potentially useful in various therapeutic applications (Attimarad, Khedr, & Aldhubiab, 2017).

Effects on Learning and Memory in Mice

  • Jiang Jing-ai (2006) synthesized derivatives of ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate and tested their effects on learning and memory in mice. This research suggests potential cognitive benefits of these compounds, highlighting their relevance in neurological studies (Jiang Jing-ai, 2006).

Catalytic Asymmetric Hydrogenation in Synthesis of Cognitive Enhancers

  • Li et al. (2011) demonstrated the use of catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate in the formal synthesis of the cognitive enhancer T-588. This highlights its application in the synthesis of complex therapeutic molecules (Li et al., 2011).

Synthesis of Local Anesthetic and Antiarrhythmic Agents

  • A research by Al-Obaid et al. (1998) on ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates revealed their potential as local anesthetic and antiarrhythmic agents. These findings contribute to the development of new pharmacological agents (Al-Obaid et al., 1998).

Potent Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases

  • Riadi et al. (2021) synthesized a new derivative of ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate, which showed potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as an effective anti-cancer agent (Riadi et al., 2021).

Synthesis and Antimicrobial Evaluation of Thiophene Derivatives

  • Sable, Ganguly, and Chaudhari (2014) developed a one-pot synthesis method for tetra-substituted thiophene derivatives using ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate. These compounds were evaluated for antimicrobial activity, indicating their potential in combating microbial infections (Sable, Ganguly, & Chaudhari, 2014).

Synthesis of Pyran, Pyridine, and Pyridazine Derivatives

  • Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) used ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates for the synthesis of pyran, pyridine, and pyridazine derivatives. This highlights its utility in the creation of a wide range of heterocyclic compounds (Mohareb et al., 2004).

Synthesis of New Compounds from Marine Fungus

  • Wu et al. (2010) isolated new compounds from the marine fungus Penicillium sp., using ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate. This research contributes to the discovery of novel bioactive compounds from marine sources (Wu et al., 2010).

Safety and Hazards

Ethyl 2-oxo-2-(thiophen-2-yl)acetate is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-2-13-9(12)8(11)10-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERQHWRTSHHBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate

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